TOFA - 54857-86-2

TOFA

Catalog Number: EVT-459450
CAS Number: 54857-86-2
Molecular Formula: C19H32O4
Molecular Weight: 324.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tofacitinib (TOFA), formerly known as CP-690,550, is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) belonging to the class of Janus kinase (JAK) inhibitors. [, ] Specifically, tofacitinib preferentially inhibits signaling by cytokine receptors associated with JAK1 and JAK3 subunits. [, , ] This selectivity for JAK1 and JAK3 distinguishes tofacitinib from other JAK inhibitors, such as baricitinib, which exhibits greatest potency against JAK1 and JAK2. []

Future Directions
  • Exploring Tofacitinib's Effects on Different Immune Cell Subsets: Further investigation is needed to fully understand the nuanced effects of tofacitinib on various immune cell populations and their functional consequences. This research could uncover cell-specific roles of JAK/STAT signaling and provide valuable insights for optimizing tofacitinib's therapeutic application. [, ]

  • Developing Novel Prodrugs and Delivery Systems: Continued efforts to design and evaluate prodrugs and advanced drug delivery systems incorporating tofacitinib could lead to enhanced therapeutic efficacy, reduced systemic exposure, and improved safety profiles. [, ]

  • Investigating the Role of JAK/STAT in Other Disease Contexts: Expanding the application of tofacitinib as a research tool beyond its current focus on inflammatory diseases could uncover the involvement of JAK/STAT signaling in a broader range of pathological conditions, including cancer and metabolic disorders. []

  • Understanding the Long-Term Impact of JAK Inhibition: Long-term studies are crucial to fully assess the potential benefits and risks associated with prolonged JAK inhibition, particularly in terms of immune function, cardiovascular health, and cancer development. [, , ]

Classification

TOFA falls under the category of fatty acids and is classified as a natural product. Its chemical structure includes long-chain aliphatic acids, predominantly containing 18 carbon atoms. The compound is recognized for its potential in producing biodiesel, surfactants, and as a feedstock for various chemical processes.

Synthesis Analysis

Methods of Synthesis

The synthesis of TOFA can be achieved through several methods, primarily focusing on the extraction and purification from tall oil. The most common processes include:

  1. Fractional Distillation: This method separates the fatty acids from other components in tall oil based on boiling points.
  2. Hydrolysis: Tall oil can be hydrolyzed to yield fatty acids and rosin.
  3. Transesterification: This involves reacting TOFA with alcohols (like methanol) to produce esters, which can be further processed into biodiesel.

Technical Parameters

  • Temperature: Typical reaction temperatures range from 50°C to 70°C.
  • Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide are often employed to enhance reaction rates during transesterification.
  • Reaction Time: The duration varies but generally falls between 30 minutes to several hours depending on the method used.
Molecular Structure Analysis

Structural Characteristics

The molecular formula for TOFA is C19H36O4C_{19}H_{36}O_4, with a molecular weight of approximately 324.5 g/mol . The structure consists of a furan ring substituted with a tetradecyloxy group, contributing to its unique properties.

Key Features

  • Functional Groups: TOFA contains multiple unsaturated carbon-carbon bonds and functional carboxylic acid groups that enhance its reactivity.
  • Geometry: The presence of double bonds introduces cis/trans isomerism, affecting its physical properties such as melting point and viscosity.
Chemical Reactions Analysis

Reactions Involving TOFA

TOFA participates in various chemical reactions due to its reactive double bonds and carboxylic acid functionalities:

  1. Epoxidation: TOFA can be converted to epoxidized tall oil fatty acids (ETOFA) through reactions with peracids or hydrogen peroxide in the presence of acetic acid. This process enhances the compound's stability and reactivity for further applications .
  2. Transesterification: In biodiesel production, TOFA reacts with methanol or ethanol in the presence of catalysts to form fatty acid methyl esters (FAME).
  3. Hydroxylation: The addition of hydroxyl groups can be achieved using hydrogen peroxide in acidic conditions, leading to hydroxylated derivatives that have improved properties for resin applications .

Reaction Conditions

  • Catalyst Concentration: Typically ranges from 0.5% to 2% w/w relative to the oil mass.
  • Molar Ratios: Commonly used molar ratios for transesterification are around 6:1 methanol to oil.
Mechanism of Action

Biological Activity

TOFA acts as an allosteric inhibitor of acetyl-CoA carboxylase, a critical enzyme in fatty acid synthesis. By inhibiting this enzyme, TOFA reduces malonyl-CoA levels, subsequently affecting phospholipid synthesis in cell membranes .

Mechanistic Insights

  • Cell Proliferation Inhibition: Studies indicate that TOFA exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Concentration-Dependent Effects: The inhibitory effects are dose-dependent, with IC50 values indicating significant cytotoxicity at low concentrations (e.g., ~26.1 µg/ml for ovarian cancer cells) after 48 hours .
Physical and Chemical Properties Analysis

Properties Overview

TOFA possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a yellowish liquid or crystalline solid.
  • Melting Point: Approximately 20°C.
  • Boiling Point: Varies depending on the specific composition but generally exceeds 200°C.
  • Solubility: Soluble in organic solvents like ethanol and ether but insoluble in water.

Analytical Data

  • Iodine Value: Approximately 155, indicating unsaturation.
  • Acid Value: Reflects the amount of free fatty acids present; typically measured in mg KOH/g.
Applications

Industrial Uses

TOFA finds application across various sectors due to its versatile properties:

  1. Biodiesel Production: As a feedstock for biodiesel synthesis through transesterification processes.
  2. Surfactants and Emulsifiers: Utilized in cosmetic formulations and industrial cleaning products due to its emulsifying properties.
  3. Polymer Production: Used as a raw material for producing polyols and thermosetting resins through hydroxylation and further modifications .
  4. Pharmaceuticals and Biochemical Research: Explored for its potential therapeutic effects against cancer through inhibition of fatty acid metabolism.
Introduction to Taxation of Financial Arrangements (TOFA)

Historical Evolution of TOFA Legislation

The development of TOFA in Australia unfolded through four distinct legislative stages spanning nearly two decades, each addressing specific gaps in existing tax laws:

  • Stage 1 (2001): Debt-Equity DistinctionPrompted by the proliferation of hybrid instruments, this phase established criteria to classify financing instruments as either debt or equity. This responded to tax arbitrage opportunities where instruments could simultaneously generate deductible interest (debt treatment) and tax-preferred returns (equity treatment) [1] [7].

  • Stage 2 (2003): Foreign Exchange (Forex) Gains and LossesIntroduced systematic rules for recognizing forex gains/losses on foreign-currency-denominated assets, liabilities, and hedges. This eliminated arbitrary realization-based timing and allowed elective retranslation methods [1] [6].

  • Stages 3 and 4 (2009): Hedging and Comprehensive Accruals FrameworkEnacted as Division 230 of the Income Tax Assessment Act 1997, these stages formed the core TOFA regime:

  • Stage 3 (Hedging Rules): Permitted tax-timing alignment between gains/losses on hedges and their underlying exposures (e.g., matching a currency hedge’s gain with the hedged import cost’s recognition) [1].
  • Stage 4 (Accruals/Realisation): Mandated principles-based methods (accruals, realization, mark-to-market) for taxing all financial arrangements, superseding fragmented prior rules [1] [5].

Table: Key Legislative Milestones in Australian TOFA Development

StageYearCore ReformPrimary Trigger
Stage 12001Debt-equity classification rulesHybrid instrument tax arbitrage
Stage 22003Forex gain/loss recognitionInconsistent forex timing
Stage 32009Tax-timing alignment for hedgesRisk management complexity
Stage 42009Comprehensive financial arrangement rulesAd hoc taxation of derivatives/synthetics [1] [7]

The impetus originated from the 1992 Federal Budget and the 1999 Ralph Review of Business Taxation, which highlighted systemic failures in taxing financial innovation. The Ralph Report specifically criticized the "cubbyhole approach"—where instruments were forced into outdated categories (e.g., "debt" vs. "equity")—creating "inconsistencies" (unequal tax for equal cash flows) and "discontinuities" (small cash flow changes triggering disproportionate tax shifts) [2] [7]. Despite delays and critiques of its complexity, TOFA’s staged implementation reflected a deliberate effort to balance theoretical coherence with practical implementability [7] [8].

Global Context: TOFA in Comparative Tax Policy Frameworks

TOFA-style regimes represent a global trend toward economic substance-based taxation of financial instruments. However, design and implementation vary significantly across jurisdictions, reflecting divergent policy priorities and legal traditions:

  • New Zealand’s Financial Arrangements Rules (FAR):Adopted in 2005, FAR employs a pure accruals method for all financial arrangements, with minimal elective alternatives. Unlike Australia, New Zealand fully integrates hedge accounting into tax rules, reducing compliance burdens but limiting flexibility. Its mandatory application (absent de minimis thresholds) contrasts with Australia’s entity-scale thresholds [2] [7].

  • United States’ Integration of Accounting/Tax:The U.S. relies heavily on Generally Accepted Accounting Principles (GAAP) for tax recognition, particularly for derivatives (e.g., FAS 133 dictates timing). While simpler for compliant entities, this approach cedes tax policy control to accounting standard-setters—a concern explicitly avoided in Australia’s TOFA design [2] [7].

  • United Kingdom’s Derivative Contracts Rules:Focuses narrowly on derivatives (excluding loans/debt), using fair value accounting for recognition. Its elective "designated hedges" regime parallels TOFA’s hedging alignment but applies only to corporations [5].

A critical divergence lies in accounting alignment. Australia’s TOFA permits elective methods (fair value, hedging, foreign exchange retranslation) tied to audited financial reports—but retains default statutory accruals/realization methods where elections are unused. This "dual pathway" balances harmonization with policy autonomy, whereas New Zealand fully embraces accounting standards, and the U.S. uses them presumptively [5] [7]. As Fisher (2006) observes: "The [Australian] revenue authorities have been reluctant to link tax outcomes more directly to accounting outcomes... reflecting concerns over ceding interpretative control to international accounting bodies" [7].

Table: International Comparison of Key TOFA-Style Regime Features

JurisdictionCore ApproachAccounting IntegrationScopeEntity Thresholds
AustraliaPrinciples-based accruals + elective methodsPartial (elective)Broad (debt, equity, derivatives, forex)ADIs: $20m turnover; Others: $100m–$300m assets
New ZealandMandatory accrualsFullBroadMinimal (all entities)
United StatesGAAP-driven recognitionExtensiveModerate (derivatives/debt focus)None
United KingdomFair value for derivativesModerateNarrow (derivatives only)Corporations only [2] [5] [7]

Key Objectives of TOFA Regimes

TOFA pursues three interrelated policy objectives, each targeting specific distortions under pre-reform tax systems:

  • Minimize Tax-Driven Distortions:Pre-TOFA tax rules incentivized structuring financial arrangements to exploit "cubbyholes"—e.g., engineering debt-like returns as capital gains (taxed at 50% CGT discount) or synthetic derivatives generating immediate deductions. By taxing economically equivalent cash flows consistently, TOFA reduces incentives for such arbitrage. For example, its accruals method applies regardless of whether a return is labeled "interest," "discount," or "premium," neutralizing form-based advantages [2] [3].

  • Hedging Method: Allows entities to match tax timing of hedge gains/losses with those of the hedged item (e.g., a foreign currency liability’s gain recognized when the hedged export revenue is taxed) [1] [5].
  • Fair Value and Foreign Exchange Retranslation Elections: Permit taxpayers using audited financial reports to recognize gains/losses annually per accounting standards [5].This alignment is pivotal for risk management, as it prevents tax timing mismatches from undermining economic hedges [3] [5].
  • Reduce Compliance Costs:TOFA’s elective methods aim to streamline compliance by leveraging existing accounting systems. Entities with audited financial reports can adopt tax treatments mirroring accounting recognition (fair value, forex retranslation), avoiding dual calculations. Conversely, critics argue its complexity—especially "sufficient certainty" tests under default accruals—increases costs for smaller in-scope entities [5] [8]. Krever (2006) notes: "Complexity and confusion may be exacerbated, not reduced, by the changes" due to layered rules and exceptions [8].

Table: TOFA’s Tax Treatment Methods and Alignment Objectives

MethodRecognition ApproachAlignment MechanismEntity Requirements
Default AccrualsSpread gains/losses where "sufficiently certain" using effective interest methodMatches tax timing with economic yieldMandatory for in-scope entities
RealisationRecognizes gains/losses upon disposal/settlementFallback where accruals not applicableMandatory for in-scope entities
Fair Value ElectionAnnual mark-to-market per accounting standardsDirect tax-accounting harmonizationAudited financial reports
Hedging ElectionMatches timing of hedge/hedged itemAligns tax with risk management strategyDocumentation + accounting alignment
Foreign Exchange RetranslationAnnual forex gains/losses per accounting standardsEliminates separate forex calculationsAudited financial reports [3] [5]

While TOFA represents significant theoretical progress, its effectiveness remains contested. Proponents highlight its principled response to financial innovation [2]; critics note persistent complexity, incomplete coverage (e.g., leases largely exempt), and unresolved issues like taxing "embedded derivatives" [7] [8]. Nevertheless, its staged evolution reflects a sustained effort to balance economic substance, practicality, and policy autonomy in taxing modern finance.

Properties

CAS Number

54857-86-2

Product Name

TOFA

IUPAC Name

5-tetradecoxyfuran-2-carboxylic acid

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C19H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-15-14-17(23-18)19(20)21/h14-15H,2-13,16H2,1H3,(H,20,21)

InChI Key

CZRCFAOMWRAFIC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O

Synonyms

TOFA;5-(tetradecyloxy)-2-furancarboxylicaci;5-tetradecyloxy-2-furonicacid;mdl14514;RMI-14514;5-(TETRADECYLOXY)-2-FURANCARBOXYLIC ACID;5-(TETRADECYLOXY)-2-FUROIC ACID;TOFA (5-(Tetradecyloxy)-2-furoic acid)

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.